Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl and a 2-thiazolyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl with thiazole under specific conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares a similar structure but lacks the thiazolyl group.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a hydroxyl group instead of the thiazolyl group.
4-(4-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: Features a pyrazolyl group instead of the thiazolyl group.
Uniqueness
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is unique due to the presence of both the 4-chlorophenyl and 2-thiazolyl groups. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Properties
CAS No. |
88654-20-0 |
---|---|
Molecular Formula |
C15H17ClN2S |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H17ClN2S/c1-18-8-6-12(7-9-18)15-17-14(10-19-15)11-2-4-13(16)5-3-11/h2-5,10,12H,6-9H2,1H3 |
InChI Key |
ONHCIOYNFHOFME-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.